

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate molecular structure and weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

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An In-depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

This technical guide provides a comprehensive overview of **4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate**, detailing its molecular structure, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the fields of drug development and material science.

Molecular Structure and Properties

4-Amino-2-dimethylamino-6-hydroxypyrimidine is a substituted pyrimidine that exists in tautomeric forms, primarily as 6-Amino-2-dimethylamino-4(1H)-pyrimidinone. It is commonly available as a hemihydrate.

Molecular Structure:

The chemical structure consists of a pyrimidine ring substituted with an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6.

Chemical Formula: $C_6H_{10}N_4O \cdot 0.5H_2O$ [\[1\]](#)

Molecular Weight: 163.18 g/mol [1][2]

Synonyms: 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate[1][2]

Physicochemical Data

The quantitative properties of **4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	76750-84-0	[1][2][3]
Molecular Formula	C ₆ H ₁₀ N ₄ O·0.5H ₂ O	[1]
Molecular Weight	163.18 g/mol	[1][2]
Appearance	White to almost white crystalline powder	[1][2]
Purity	>98.0% (Titration)	[1][2]
Water Content	5.0% to 5.8%	
Melting Point	299-303°C	[4]
Storage Conditions	Room temperature, cool and dark place (<15°C)	

Applications in Research and Development

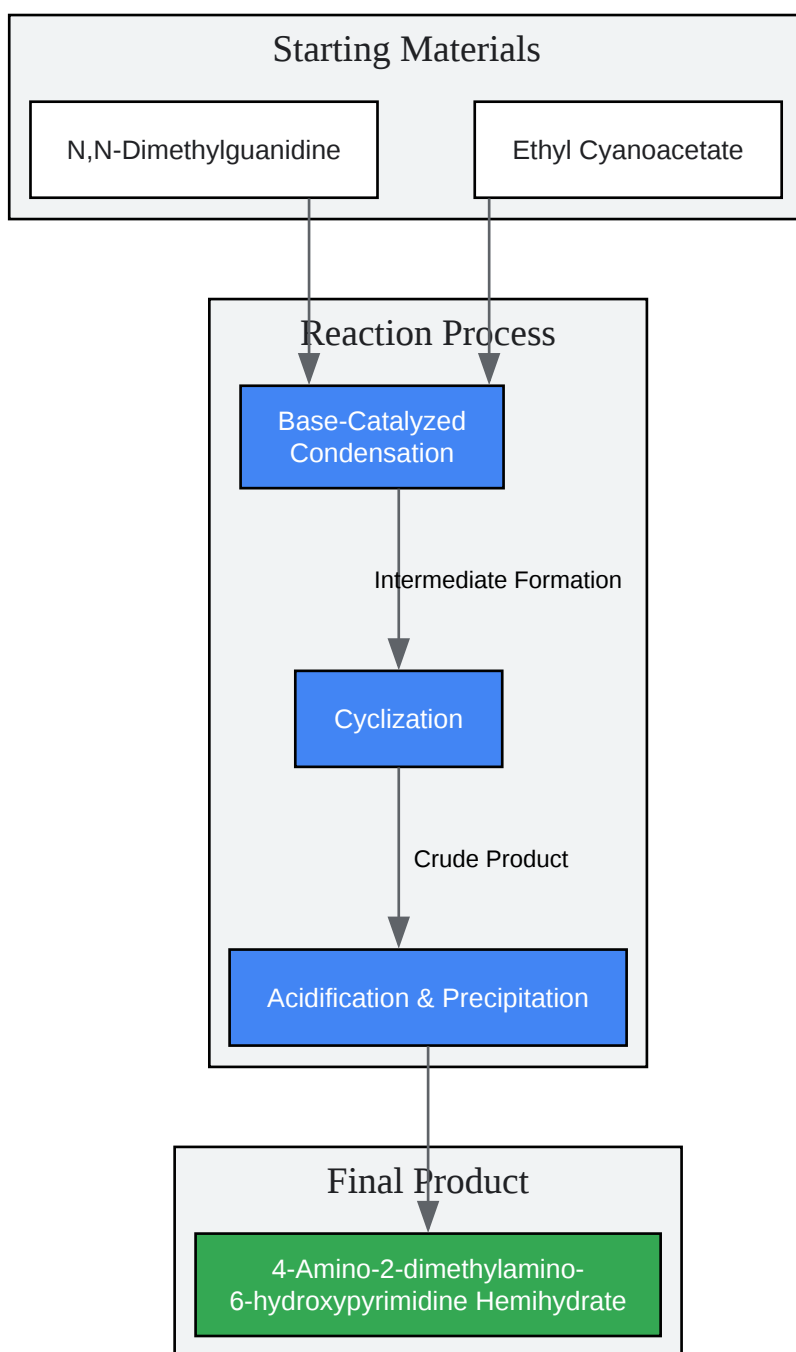
This compound is a versatile building block in medicinal chemistry and material science.

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] Its structural features allow for further modification to develop novel therapeutic compounds.
- **Agrochemicals:** It is utilized in the formulation of herbicides and fungicides, contributing to the development of effective crop protection agents.[1]

- Material Science: The compound finds use in the creation of novel polymers with enhanced properties for various industrial applications.[\[1\]](#)

Conceptual Synthetic Pathway

The synthesis of substituted hydroxypyrimidines often involves the condensation of a guanidine derivative with a β -keto ester or a related dicarbonyl compound. The following diagram illustrates a plausible synthetic workflow for 4-Amino-2-dimethylamino-6-hydroxypyrimidine.



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Caption: Conceptual workflow for the synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.

Experimental Protocol: Synthesis of a Substituted Hydroxypyrimidine

The following is a generalized experimental protocol for the synthesis of a 4-amino-6-hydroxypyrimidine derivative, based on established methods for similar compounds.^{[5][6][7]} This protocol should be adapted and optimized for the specific synthesis of the title compound.

Objective: To synthesize 4-Amino-2-dimethylamino-6-hydroxypyrimidine via a base-catalyzed condensation and cyclization reaction.

Materials:

- N,N-Dimethylguanidine hydrochloride
- Ethyl cyanoacetate
- Sodium ethoxide solution in ethanol
- Anhydrous ethanol
- Glacial acetic acid
- Deionized water
- Round-bottomed flask with reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter paper

Procedure:

- Preparation of Guanidine Free Base:
 - Dissolve N,N-Dimethylguanidine hydrochloride in anhydrous ethanol.
 - Add a stoichiometric equivalent of sodium ethoxide solution to the mixture to precipitate sodium chloride and liberate the free N,N-dimethylguanidine base.

- Filter the mixture to remove the sodium chloride precipitate. The clear filtrate contains the free guanidine base.
- Condensation and Cyclization:
 - To the ethanolic solution of N,N-dimethylguanidine, add one molar equivalent of ethyl cyanoacetate.
 - Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Isolation and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Reduce the solvent volume under reduced pressure.
 - Dissolve the resulting solid residue in a minimum amount of hot water.
 - Acidify the aqueous solution with glacial acetic acid to a neutral pH (around 7.0).
 - Cool the solution in an ice bath to induce precipitation of the product.
 - Collect the precipitate by vacuum filtration using a Büchner funnel.
 - Wash the solid product with cold deionized water and then with a small amount of cold ethanol.
 - Dry the product under vacuum to obtain 4-Amino-2-dimethylamino-6-hydroxypyrimidine, likely as the hemihydrate.

Characterization: The final product should be characterized by techniques such as:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Mass Spectrometry: To determine the molecular weight.
- FT-IR Spectroscopy: To identify functional groups.

- Elemental Analysis: To confirm the empirical formula, including the water of hydration.

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- To cite this document: BenchChem. [4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate molecular structure and weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014843#4-amino-2-dimethylamino-6-hydroxypyrimidine-hemihydrate-molecular-structure-and-weight]

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